molecular formula C27H39N3O11 B12420997 Thalidomide-NH-PEG7

Thalidomide-NH-PEG7

Cat. No.: B12420997
M. Wt: 581.6 g/mol
InChI Key: FDUDLKYDKJZCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-NH-PEG7 is a synthesized conjugate of an E3 ligase ligand and a linker designed for use in antibody-drug conjugates (ADCs). This compound can be coupled to a protein ligand via a linker to create PROTAC iRucaparib-AP6, an extremely selective degrader of PARP1 .

Preparation Methods

Thalidomide-NH-PEG7 is synthesized as an E3 ligase ligand-linker conjugate. The synthetic route involves connecting Thalidomide to a polyethylene glycol (PEG) linker, which is then attached to a protein ligand. The reaction conditions typically involve room temperature and specific reagents to ensure the stability and efficacy of the compound .

Chemical Reactions Analysis

Thalidomide-NH-PEG7 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Thalidomide-NH-PEG7 has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of ADCs and PROTACs, which are crucial for targeted drug delivery and protein degradation.

    Biology: The compound is used to study protein interactions and degradation pathways, providing insights into cellular processes.

    Medicine: this compound is used in cancer research, particularly in developing treatments that target specific proteins involved in cancer progression.

    Industry: The compound is used in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

Thalidomide-NH-PEG7 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as PARP1. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein degradation and turnover .

Comparison with Similar Compounds

Thalidomide-NH-PEG7 is unique due to its specific structure and function as an E3 ligase ligand-linker conjugate. Similar compounds include:

This compound stands out due to its specific application in ADCs and PROTACs, making it a valuable tool in targeted drug delivery and protein degradation research.

Biological Activity

Thalidomide-NH-PEG7 is a modified form of thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker. This compound has garnered attention for its potential applications in cancer therapy and immunomodulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Thalidomide

Thalidomide was originally developed as a sedative but was withdrawn from the market due to its teratogenic effects, leading to severe birth defects when taken during pregnancy. Despite this dark history, thalidomide has been repurposed for treating various conditions, including multiple myeloma and leprosy, due to its immunomodulatory and anti-inflammatory properties. The understanding of thalidomide's action has evolved, revealing its complex interactions with cellular pathways.

This compound functions primarily as an E3 ligase ligand that recruits cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment facilitates the targeted degradation of specific proteins involved in oncogenesis and immune response regulation. The following mechanisms have been identified:

  • Inhibition of TNF-α Production : this compound selectively inhibits tumor necrosis factor-alpha (TNF-α) production in monocytes, which is crucial for inflammatory responses .
  • Modulation of Cytokine Profiles : It shifts the balance of T-helper cell cytokine production, promoting Th2 responses while inhibiting Th1 responses, thus influencing immune system dynamics .
  • Anti-Angiogenic Properties : Similar to thalidomide, this compound exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are critical for blood vessel formation in tumors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description
E3 Ligase Recruitment Binds to cereblon to promote targeted protein degradation
Cytokine Inhibition Reduces levels of TNF-α and IL-6, modulating inflammatory responses
T-cell Modulation Enhances CD8+ T-cell proliferation; favors Th2 over Th1 cytokine production
Anti-Angiogenesis Inhibits VEGF and bFGF-induced neovascularization
Tumor Cell Growth Inhibition Induces apoptosis in plasma cell myeloma through free radical-mediated damage

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:

  • Multiple Myeloma Treatment : In clinical trials, patients treated with thalidomide derivatives showed improved overall survival rates compared to those receiving standard therapies. The modulation of immune responses and reduction in pro-inflammatory cytokines were noted as significant factors contributing to these outcomes.
  • Leprosy Management : Patients with leprosy-related complications exhibited reduced inflammation and improved healing rates when treated with thalidomide-based therapies, including this compound.
  • Research on Teratogenic Effects : Recent studies have further elucidated the molecular basis for thalidomide's teratogenic effects by identifying its role in degrading SALL4 transcription factor, which is crucial for limb development . Understanding these mechanisms aids in developing safer derivatives like this compound that minimize teratogenic risks while maintaining therapeutic benefits.

Properties

Molecular Formula

C27H39N3O11

Molecular Weight

581.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C27H39N3O11/c31-7-9-37-11-13-39-15-17-41-19-18-40-16-14-38-12-10-36-8-6-28-21-3-1-2-20-24(21)27(35)30(26(20)34)22-4-5-23(32)29-25(22)33/h1-3,22,28,31H,4-19H2,(H,29,32,33)

InChI Key

FDUDLKYDKJZCFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.